9(S)-HEPE
Overview
Description
9(S)-HEPE is a hydroxy fatty acid derived from eicosapentaenoic acid. It is known for its role in various biological processes and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(S)-HEPE typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce a hydroxyl group at specific positions on the fatty acid chain. Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the specificity required for the hydroxylation process. advancements in biotechnological methods, including the use of genetically engineered microorganisms, have shown promise in producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
9(S)-HEPE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts or under specific pH conditions.
Major Products
Scientific Research Applications
9(S)-HEPE has been studied extensively for its role in:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Involved in cell signaling pathways and inflammation processes.
Medicine: Potential therapeutic agent for inflammatory diseases and cardiovascular conditions.
Industry: Used in the formulation of specialized dietary supplements and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific receptors and enzymes in the body. It is known to modulate the activity of lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids and the production of signaling molecules like prostaglandins and leukotrienes. These interactions influence various physiological processes, including inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid
- 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Uniqueness
9(S)-HEPE is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds. This structure imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(5Z,7E,9S,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOPDAZWPWFJEW-FPRWAWDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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